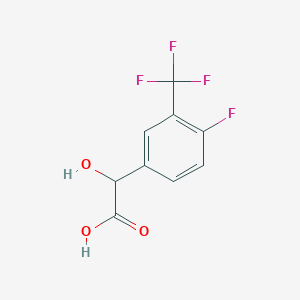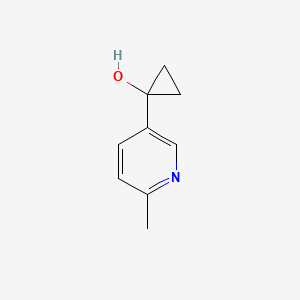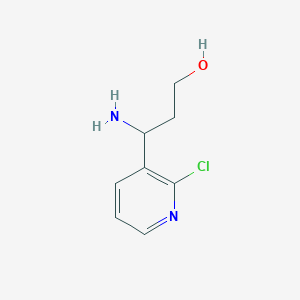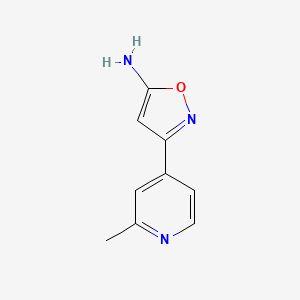
1-Phenylbut-3-yn-2-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylbut-3-yn-2-aminehydrochloride is an organic compound with the molecular formula C10H12ClN. It is a derivative of phenylbutynylamine and is primarily used in research settings. This compound is known for its unique structure, which includes a phenyl group attached to a butynylamine chain, making it a valuable subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylbut-3-yn-2-aminehydrochloride can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with propargylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylbut-3-yn-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products Formed:
Oxidation: Phenylbut-3-yn-2-one or phenylbut-3-ynoic acid.
Reduction: Phenylbut-3-en-2-amine or phenylbutan-2-amine.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
1-Phenylbut-3-yn-2-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenylbut-3-yn-2-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Phenylacetylene: Shares the phenyl group and triple bond but lacks the amine functionality.
Propargylamine: Contains the amine and triple bond but lacks the phenyl group.
Phenylbut-3-yn-2-amine: Similar structure but without the hydrochloride salt form.
Uniqueness: 1-Phenylbut-3-yn-2-aminehydrochloride is unique due to its combination of a phenyl group, a triple bond, and an amine group, making it versatile for various chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for research and industrial applications.
Propriétés
Formule moléculaire |
C10H12ClN |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
1-phenylbut-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h1,3-7,10H,8,11H2;1H |
Clé InChI |
OYMAWKHYSYKXOT-UHFFFAOYSA-N |
SMILES canonique |
C#CC(CC1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13595979.png)

![2-({2-Methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile](/img/structure/B13596007.png)
![4-{Spiro[3.3]heptan-1-yl}benzoicacid](/img/structure/B13596011.png)





